5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Overview
Description
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a dioxane ring substituted with a bromoethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane typically involves the bromination of 2,2-dimethyl-1,3-dioxane. One common method is the reaction of 2,2-dimethyl-1,3-dioxane with bromoethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products:
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and aldehydes.
Reduction: Products include ethyl derivatives.
Scientific Research Applications
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs or drug candidates.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane involves its reactivity as an electrophile due to the presence of the bromoethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- 2-(2-Bromoethyl)-1,3-dioxolane
- 2-Bromoethyl methyl ether
- Bis(2-bromoethyl) ether
Comparison: 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane is unique due to the presence of two methyl groups on the dioxane ring, which can influence its reactivity and steric properties. Compared to 2-(2-Bromoethyl)-1,3-dioxolane, which has a similar structure but lacks the methyl groups, this compound may exhibit different reactivity patterns and applications. Similarly, 2-Bromoethyl methyl ether and Bis(2-bromoethyl) ether have different structural features that affect their chemical behavior and uses.
Properties
IUPAC Name |
5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-8(2)10-5-7(3-4-9)6-11-8/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLUXIUZRCNNHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)CCBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243281 | |
Record name | 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97845-58-4 | |
Record name | 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097845584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 97845-58-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane in the synthesis of the antiviral compound 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (1)?
A1: this compound acts as an alkylating agent. The research describes its reaction with 2-amino-6-chloropurine, yielding 2-amino-6-chloro-9-[2,(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine (6). [] This intermediate (6) is then further modified through a series of reactions to ultimately produce the target antiviral compound, 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (1). Essentially, this compound introduces a crucial structural component that is retained in the final antiviral molecule.
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